molecular formula C14H18N2O2 B13004547 Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate

Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate

Cat. No.: B13004547
M. Wt: 246.30 g/mol
InChI Key: RBUNNXOTTQFVFR-FRRDWIJNSA-N
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Description

Benzyl((1R,3R,6S)-7-azabicyclo[410]heptan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with (1R,3R,6S)-7-azabicyclo[4.1.0]heptane-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carboxylate, while reduction may produce benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)methanol .

Scientific Research Applications

Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl((1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl)carbamate is unique due to its specific bicyclic structure and the presence of both benzyl and carbamate functional groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate

InChI

InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)15-11-6-7-12-13(8-11)16-12/h1-5,11-13,16H,6-9H2,(H,15,17)/t11-,12+,13-/m1/s1

InChI Key

RBUNNXOTTQFVFR-FRRDWIJNSA-N

Isomeric SMILES

C1C[C@H]2[C@H](N2)C[C@@H]1NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2C(N2)CC1NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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